7-Nitrobenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-3-1-2-5-4-8-12-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRSNICSDLIJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856475 | |
| Record name | 7-Nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360943-34-5 | |
| Record name | 7-Nitro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 7 Nitrobenzo D Isoxazole
Direct Nitration Approaches to Benzisoxazole Systems
The introduction of a nitro group onto the benzisoxazole scaffold can be pursued through direct electrophilic aromatic substitution. This approach involves the treatment of benzisoxazole or its derivatives with nitrating agents.
Electrophilic Nitration of Benzisoxazole and its Derivatives
The benzene (B151609) ring of the benzisoxazole system is susceptible to electrophilic attack, allowing for the introduction of substituents such as the nitro group.
A common and potent method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. rsc.orgnih.gov The reaction of the nitronium ion with an aromatic ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. nih.govnih.gov
While direct nitration of the parent 1,2-benzisoxazole is not extensively detailed in readily available literature, studies on related structures, such as 1,2-benzisoxazole 2-oxides, have shown that nitration can proceed via simple substitution on the benzene ring. rsc.org This suggests that the benzisoxazole ring system is stable enough to withstand the harsh conditions of mixed-acid nitration. The reaction of 3-aryl-2,1-benzisoxazoles with concentrated nitric acid has also been reported to lead to nitrated products, further supporting the feasibility of this approach. researchgate.net
A representative, though theoretical, reaction for the nitration of benzisoxazole is presented below:
Table 1: Theoretical Direct Nitration of Benzisoxazole
| Reactant | Reagents | Product | Theoretical Yield |
| Benzo[d]isoxazole | HNO₃/H₂SO₄ | 7-Nitrobenzo[d]isoxazole & other isomers | Variable |
Note: This table represents a theoretical reaction based on general principles of electrophilic aromatic substitution. Actual yields and isomer distribution would require experimental validation.
The position of electrophilic attack on the benzene ring of benzisoxazole is directed by the electronic effects of the fused isoxazole (B147169) ring. The isoxazole ring, being a heteroaromatic system, exerts both inductive and resonance effects that influence the electron density at the various positions of the benzene ring. Generally, all activators are ortho-/para-directors, while deactivators without lone pairs adjacent to the ring are meta-directors. libretexts.org
Theoretical considerations and studies on related heterocyclic systems suggest that electrophilic substitution on the benzisoxazole ring is likely to occur at positions that are least deactivated. The directing influence of the fused heterocyclic ring would lead to a mixture of isomers. The formation of the 7-nitro isomer would be one of several possibilities, with the precise ratio depending on the relative stability of the corresponding sigma complex intermediates. nih.govnih.gov The substitution pattern is often complex, and achieving high regioselectivity for a single isomer can be challenging. nih.gov
Nitration of Substituted Benzisoxazoles Leading to this compound
An alternative direct approach involves the nitration of an already substituted benzisoxazole. If a substituent is present on the benzene ring, it will exert its own directing effect, which, in combination with the influence of the fused isoxazole ring, will determine the position of the incoming nitro group. This strategy is generally complex as it can lead to a variety of polysubstituted products.
Cyclization Strategies for the Formation of the Nitrobenzisoxazole Core
A more controlled and often preferred method for the synthesis of specifically substituted benzisoxazoles involves the construction of the isoxazole ring from a pre-functionalized benzene derivative. This approach offers better control over the final position of the nitro group.
Synthesis from ortho-Nitro-substituted Benzene Derivatives
This strategy relies on the cyclization of benzene derivatives that contain appropriate functional groups ortho to a nitro group. The nitro group itself can be a precursor to one of the heteroatoms in the isoxazole ring, or a substituent on the starting benzene ring that will be retained in the final product.
A plausible and widely utilized synthetic route to benzisoxazoles involves the cyclization of ortho-hydroxyaryl oximes. chim.it To synthesize this compound via this method, a suitable precursor would be 2-hydroxy-3-nitrobenzaldehyde. This starting material can be converted to its corresponding oxime, which can then undergo cyclization to form the desired 7-nitro-substituted benzisoxazole ring. The synthesis of 2-hydroxy-3-nitrobenzaldehyde (also known as 3-nitrosalicylaldehyde) has been reported. nih.govoatext.com
The general steps for this synthetic pathway are outlined below:
Oximation: The reaction of 2-hydroxy-3-nitrobenzaldehyde with hydroxylamine (B1172632) (NH₂OH) to form 2-hydroxy-3-nitrobenzaldehyde oxime. This reaction is typically carried out in the presence of a base. ias.ac.in
Cyclization: The intramolecular cyclization of the oxime to form the benzisoxazole ring. This step often involves dehydration and can be promoted by various reagents. chim.it
Table 2: Proposed Synthesis of this compound via Cyclization
| Starting Material | Reagent for Step 1 (Oximation) | Intermediate | Reagent for Step 2 (Cyclization) | Final Product |
| 2-Hydroxy-3-nitrobenzaldehyde | Hydroxylamine hydrochloride, Base | 2-Hydroxy-3-nitrobenzaldehyde oxime | Dehydrating agent | This compound |
This cyclization approach provides a more direct and regioselective route to this compound compared to the direct nitration of benzisoxazole, as the position of the nitro group is predetermined by the choice of the starting material.
Reactions Involving Nitrile Oxides and Their Precursors
The 1,3-dipolar cycloaddition of nitrile oxides with suitable dipolarophiles is a powerful and versatile method for constructing isoxazole rings. wikipedia.orgresearchgate.net This strategy can be adapted for the synthesis of the benzisoxazole framework.
The 1,3-dipolar cycloaddition reaction involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. wikipedia.org In the context of benzisoxazole synthesis, the reaction would involve an in situ generated aryne (benzyne) acting as the dipolarophile. nih.govorganic-chemistry.org The cycloaddition of a nitrile oxide with benzyne leads directly to the benzisoxazole core. nih.govorganic-chemistry.org To obtain a 7-nitro substituted product, a appropriately substituted benzyne precursor would be required.
This reaction is a type of pericyclic reaction, often referred to as a Huisgen cycloaddition. wikipedia.org The reaction is highly efficient for forming five-membered heterocycles. wikipedia.org
| 1,3-Dipole | Dipolarophile | Reaction Type | Product |
| Nitrile Oxide | Benzyne | 1,3-Dipolar Cycloaddition | Benzisoxazole |
This table summarizes the 1,3-dipolar cycloaddition approach to the benzisoxazole skeleton.
Nitrile oxides are reactive intermediates that are typically generated in situ. researchgate.net A common method for their generation is the dehydration of primary nitro compounds. organic-chemistry.orgcapes.gov.br Various reagents can effect this transformation, including Burgess salt, DAST, acetic anhydride, and oxalyl chloride. capes.gov.br Another prevalent method is the dehydrohalogenation of hydroxymoyl chlorides, which are readily prepared from oximes. researchgate.net For the synthesis of this compound via a nitrile oxide route, the nitrile oxide precursor would need to contain the necessary functionality to ultimately form the fused benzene ring with the nitro group at the desired position.
Annulation Reactions for Constructing the Benzisoxazole Framework with a Nitro Group
Annulation reactions, which involve the formation of a ring onto a pre-existing molecular framework, provide another strategic avenue for the synthesis of benzisoxazoles. These reactions often proceed through a cascade of bond-forming events. [3+2]-annulation reactions are particularly useful for synthesizing five-membered aromatic heterocycles. chim.it While the direct annulation to form this compound is less commonly reported, the principles can be applied by using a nitro-substituted precursor.
Functional Group Transformations and Derivatizations at the 7-Nitro Position
Once this compound is synthesized, the nitro group itself can be a handle for further functionalization. The electron-withdrawing nature of the nitro group activates the aromatic ring and the group itself can undergo various transformations.
A primary transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H2/Pd-C), or other metal-based reducing agents. vanderbilt.edu The resulting 7-aminobenzo[d]isoxazole is a versatile intermediate for the synthesis of a wide range of derivatives. For instance, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, or it can be acylated, alkylated, or used in coupling reactions to build more complex molecules.
| Starting Material | Reagent | Product |
| This compound | SnCl2·2H2O | 7-Aminobenzo[d]isoxazole |
| This compound | H2, PtO2 | 7-Aminobenzo[d]isoxazole |
This table shows common methods for the reduction of the 7-nitro group.
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding 7-Aminobenzo[d]isoxazole, a versatile intermediate for further functionalization. This reduction can be accomplished through various established methods, primarily involving catalytic hydrogenation or the use of metals in acidic media.
Catalytic hydrogenation is a widely employed method for nitro group reduction due to its efficiency and clean reaction profiles. Common catalysts include palladium on carbon (Pd/C) and Raney nickel. These reactions are typically carried out under a hydrogen atmosphere, offering high yields of the corresponding amine. Raney nickel is particularly useful for substrates where dehalogenation could be an unwanted side reaction.
Alternatively, metal-based reductions in acidic environments provide a classic and effective route. Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) are frequently used. These methods are valued for their ability to selectively reduce nitro groups even when other reducible functional groups are present in the molecule.
Table 1: Comparison of Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Typical Conditions | Advantages |
|---|---|---|
| H₂ / Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction |
| H₂ / Raney Nickel | Hydrogen gas, solvent (e.g., Ethanol) | Avoids dehalogenation of aryl halides |
| Fe / HCl | Acidic aqueous solution, heat | Cost-effective, mild |
| SnCl₂ / HCl | Acidic aqueous solution, room temperature | Mild, good for sensitive substrates |
Subsequent Reactions of the Amino Group (e.g., Acylation, Diazotization)
The amino group of 7-Aminobenzo[d]isoxazole serves as a nucleophilic handle for a variety of subsequent chemical modifications, most notably acylation and diazotization.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. It is typically achieved by treating 7-Aminobenzo[d]isoxazole with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine, neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. The resulting N-acylated products are amides, which are important intermediates in medicinal chemistry. The specific conditions and choice of base can be critical, as competitive side reactions, such as Smiles rearrangements, have been observed in related benzofurazan systems.
Diazotization: The primary aromatic amino group of 7-Aminobenzo[d]isoxazole can be converted into a diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (typically 0–5 °C). rsc.orgrsc.orgnih.gov The resulting 7-diazoniumbenzo[d]isoxazole salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be readily displaced by a wide range of nucleophiles in reactions such as the Sandmeyer (using copper(I) salts) or Schiemann reactions (using HBF₄ for fluorination), allowing for the introduction of halides (Cl, Br), cyano groups (CN), and other functionalities onto the aromatic ring. rsc.orgrsc.org
Exploration of Other Nitro Group Transformations (e.g., Reduction to Nitroso)
Beyond complete reduction to an amine, the nitro group of this compound can potentially undergo partial reduction to yield other functionalities, such as the nitroso group (-N=O). The selective reduction of an aromatic nitro compound to its corresponding nitroso derivative is a challenging transformation, as the reaction can easily proceed to the hydroxylamine and then the amine stage.
This selective conversion requires carefully controlled reaction conditions and specific reagents. Catalytic systems designed to favor the formation of the intermediate N-arylhydroxylamine are often explored, as this species is a precursor to the nitroso compound. mdpi.com Methodologies employing reducing agents like zinc dust in a CO₂/H₂O system have shown high selectivity for the formation of N-arylhydroxylamines from nitroarenes under mild conditions. ias.ac.in Further controlled oxidation of the hydroxylamine would yield the desired nitroso compound. The direct, selective reduction to the nitroso stage remains an area of synthetic exploration, requiring precise control over the reducing agent's stoichiometry and reactivity to halt the reduction at the desired intermediate step.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles to minimize environmental impact. uniroma1.it This involves the use of eco-friendly solvents and catalysts, as well as the development of sustainable synthetic routes that reduce energy consumption and waste. uniroma1.it
Eco-friendly Solvents and Catalysts
A significant focus in green synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives.
Eco-friendly Solvents : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.orgmdpi.comnih.gov The synthesis of various isoxazole derivatives has been successfully demonstrated in aqueous media, often leading to simpler work-up procedures and high yields. rsc.orgmdpi.comnih.gov Deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, represent another class of green solvents that are often biodegradable and can be recycled. nih.gov
Eco-friendly Catalysts : The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. ias.ac.intandfonline.comias.ac.in Examples include Indion 190 resin, silica (B1680970) gel-supported sodium hydrogen sulfate, and various nanoparticles like nano-titania, which have been used for synthesizing related heterocyclic systems. ias.ac.inias.ac.inorganic-chemistry.org These catalysts often allow for reactions under solvent-free conditions, further enhancing the green credentials of the process. ias.ac.in Some protocols also employ metal-free catalysts or biorenewable catalysts like Vitamin B₁, which can be reused multiple times. nih.gov
Table 2: Examples of Green Catalysts in Isoxazole Synthesis
| Catalyst | Solvent | Key Advantages |
|---|---|---|
| Indion 190 Resin | Ethanol | Heterogeneous, reusable, mild conditions ias.ac.in |
| Ferrite Nanoparticles (Fe₂O₃) | Water | Recyclable, excellent yields, short reaction times nih.gov |
| Vitamin B₁ | Water | Metal-free, acid/base-free, reusable nih.gov |
| Nano-titania (TiO₂ NPs) | Solvent-free | Reusable, excellent yields, clean process ias.ac.in |
| Heteropolyacids (H₃PW₁₁CuO₄₀) | Ethanol | Eco-friendly, inexpensive, efficient tandfonline.com |
Sustainable Synthetic Routes
Sustainable synthetic routes aim to increase efficiency by reducing reaction steps, time, and energy input.
Energy-Efficient Methods : The use of alternative energy sources like ultrasound and microwave irradiation has become a prominent strategy in green synthesis. ias.ac.innih.gov Sonochemistry, the application of ultrasound to chemical reactions, can dramatically reduce reaction times, improve yields, and enhance reaction efficiency, often at lower temperatures than conventional heating. nih.gov Similarly, microwave-assisted synthesis can accelerate reaction rates, leading to rapid and efficient formation of benzoxazole (B165842) and isoxazole rings. nih.goveurekaselect.com
Advanced Spectroscopic and Computational Analyses of 7 Nitrobenzo D Isoxazole
Theoretical Spectroscopic Characterization
Theoretical spectroscopic characterization has become an indispensable tool in modern chemistry, providing deep insights into the structural and electronic properties of molecules. By employing quantum chemical calculations, it is possible to predict and interpret spectroscopic data with a high degree of accuracy. This section details the theoretical approaches used to characterize 7-Nitrobenzo[d]isoxazole through the prediction of its vibrational (FT-IR, FT-Raman), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and electronic (UV-Vis) spectra.
Quantum chemical calculations are instrumental in predicting the vibrational spectra of molecules, offering a powerful complement to experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov For this compound, these theoretical predictions are typically performed using Density Functional Theory (DFT), with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice for achieving good agreement with experimental data. nih.gov
The process begins with the optimization of the molecule's geometry to find its lowest energy state. Following this, harmonic vibrational frequencies are calculated. mdpi.com Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed wavenumbers are uniformly scaled to improve their correlation with experimental values. nsf.gov The Potential Energy Distribution (PED) is then analyzed to provide a detailed assignment of each vibrational mode, clarifying the contributions of different functional groups to each peak in the spectrum. mdpi.com
For nitro-containing aromatic compounds like this compound, specific vibrational modes are of particular interest. The characteristic bands for the nitro (NO₂) group are the asymmetric and symmetric stretching vibrations, which are typically predicted in the regions of 1550–1530 cm⁻¹ and 1350–1345 cm⁻¹, respectively. esisresearch.org Other significant predicted vibrations include C-H stretching in the aromatic ring, C=C stretching, and the stretching vibrations associated with the isoxazole (B147169) ring (C-O, N-O, and C-N). rjpbcs.com The theoretical Raman activities and IR intensities are also calculated to aid in the interpretation of the corresponding experimental spectra. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Assignment (based on PED) |
| ν(C-H) | ~3100 - 3000 | Aromatic C-H stretching |
| νas(NO₂) | ~1540 | Asymmetric NO₂ stretching |
| ν(C=C) | ~1600 - 1450 | Aromatic C=C stretching |
| νs(NO₂) | ~1345 | Symmetric NO₂ stretching |
| ν(C-N) | ~1270 | Isoxazole C-N stretching |
| ν(N-O) | ~1150 | Isoxazole N-O stretching |
| ν(C-O) | ~1070 | Isoxazole C-O stretching |
| δ(NO₂) | ~850 | NO₂ scissoring |
The computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital technique for the structural elucidation of organic compounds. chemrxiv.org For this compound, ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely accepted approach for predicting magnetic shielding tensors. mdpi.com These calculations are typically performed at the DFT level of theory, often using functionals such as B3LYP, PBE1PBE, or mPW1PW91 in combination with basis sets like 6-311+G(2d,p) or aug-cc-pVDZ, after optimizing the molecular geometry. nih.govresearchgate.net
The theoretical chemical shifts are calculated as the difference in isotropic shielding constants between a reference compound (commonly Tetramethylsilane, TMS) and the nuclei of interest in this compound. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net
The predicted ¹H-NMR spectrum for this compound would show distinct signals for the protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-withdrawing nature of the nitro group and the electronic environment of the fused isoxazole ring. Similarly, the ¹³C-NMR spectrum would provide signals for each unique carbon atom, with the carbons directly attached to the nitro group and the heteroatoms of the isoxazole ring showing characteristic shifts. nih.gov Comparing the calculated shifts with experimental data serves as a rigorous method for confirming the molecular structure. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Relative to TMS
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | Varies | C-3a | Varies |
| H-5 | Varies | C-4 | Varies |
| H-6 | Varies | C-5 | Varies |
| C-6 | Varies | ||
| C-7 | Varies | ||
| C-7a | Varies | ||
| C-3 | Varies |
Note: Specific chemical shift values require dedicated quantum chemical calculations. The table indicates the atoms for which distinct shifts would be predicted.
Theoretical UV-Vis spectroscopy, performed using Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the electronic transitions and optical properties of molecules. researchgate.net This computational approach is used to predict the absorption and emission spectra of this compound by calculating the energies of electronic excitations from the ground state to various excited states. computabio.comresearchgate.net
The calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths (which are related to the intensity of the absorption), and the specific molecular orbitals involved in each electronic transition. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and the energy required for its first electronic excitation, which often corresponds to the λmax in the UV-Vis spectrum. esisresearch.org
For this compound, the electronic transitions are expected to be of the π → π* and n → π* types, characteristic of aromatic and heterocyclic systems containing heteroatoms and unsaturated bonds. msu.edu The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo[d]isoxazole molecule. semanticscholar.org TD-DFT calculations, often using functionals like CAM-B3LYP or B3LYP, can accurately model these transitions and predict the resulting UV-Vis spectrum. researchgate.netnih.gov
Table 3: Theoretical Electronic Transition Properties of this compound from TD-DFT Calculations
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | Varies | Varies | HOMO → LUMO (π → π) |
| S₀ → S₂ | Varies | Varies | e.g., HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | Varies | Varies | e.g., HOMO → LUMO+1 (n → π*) |
Note: The values are placeholders and would be determined by specific TD-DFT computations.
Computational Chemistry Investigations
Computational chemistry provides essential methodologies for exploring the fundamental properties of molecules at the atomic level. These investigations offer a detailed understanding of molecular structure and reactivity that is often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com DFT methods are used to investigate the geometric and electronic properties of this compound, such as bond lengths, bond angles, and the distribution of electron density. researchgate.netresearchgate.net Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed for these studies. researchgate.net
A critical first step in any computational study is geometry optimization. pennylane.ai This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation. youtube.com For this compound, the optimization calculation, performed using DFT, will determine the precise bond lengths, bond angles, and dihedral angles of its equilibrium structure. aps.orgarxiv.org An accurate optimized geometry is fundamental, as all subsequent calculations of spectroscopic and electronic properties are dependent on this structure. pennylane.ai The planarity of the fused ring system and the orientation of the nitro group are key structural parameters determined through this process. nih.gov
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's properties. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.net
For this compound, the electronic properties are significantly influenced by the fused aromatic system and the strongly electron-withdrawing nitro (-NO2) group. Computational studies on similar nitroaromatic compounds show that the presence of a nitro group tends to lower the energy levels of both the HOMO and LUMO. taylorandfrancis.com This effect arises from the delocalization of electron density from the ring towards the nitro group. The reduction in the energy of the LUMO is particularly pronounced, making the molecule a better electron acceptor. Consequently, this compound is expected to have a relatively small HOMO-LUMO gap compared to its unsubstituted counterpart, benzo[d]isoxazole, indicating higher chemical reactivity and a greater propensity to participate in charge-transfer interactions.
Table 1: Interpretation of Frontier Molecular Orbital Properties
| Parameter | Description | Chemical Implication |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy HOMO corresponds to a better electron donor (more nucleophilic). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy LUMO corresponds to a better electron acceptor (more electrophilic). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap suggests high reactivity, low kinetic stability, and higher polarizability. A large gap suggests low reactivity and high kinetic stability. |
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP or ESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgwolfram.com It illustrates the electrostatic potential on the surface of a molecule, providing insights into its size, shape, and how it will interact with other species. libretexts.org The map is color-coded to indicate different regions of charge: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. wolfram.com Green and yellow areas represent regions that are relatively neutral. researchgate.net
In the case of this compound, the ESP map is expected to show a highly polarized charge distribution.
Electron-Rich Regions (Red/Yellow): The oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the isoxazole ring are highly electronegative. These areas would exhibit a negative electrostatic potential (colored red or deep yellow), indicating they are regions of high electron density and potential sites for interaction with electrophiles or for hydrogen bonding.
Electron-Poor Regions (Blue): The potent electron-withdrawing nature of the nitro group significantly depletes electron density from the fused aromatic ring. researchgate.netresearchgate.net This would create a region of strong positive electrostatic potential (colored blue) on the benzene ring, particularly on the carbon atoms adjacent to the nitro group. walisongo.ac.id This electron-deficient area is the most likely site for a nucleophilic attack.
Analysis of ESP maps for similar nitroaromatic compounds confirms that the spatial arrangement and number of nitro groups strongly influence the positive potential in the central ring, which can be correlated with reactivity. researchgate.net
Table 2: Color Scheme and Interpretation of Electrostatic Potential Maps
| Color | Electrostatic Potential | Interpretation |
| Red | Most Negative | High electron density; favorable for electrophilic attack. |
| Orange | Moderately Negative | Moderate electron density. |
| Yellow | Slightly Negative | Slight electron density. |
| Green | Neutral | van der Waals surface; region of nonpolar character. |
| Blue | Positive | Low electron density; favorable for nucleophilic attack. |
Molecular Dynamics (MD) Simulations Related to this compound and its Analogs
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, molecular stability, and interactions with the surrounding environment, such as solvents or biological macromolecules. nih.govnih.gov
While specific MD simulation studies on this compound are not widely published, research on analogous structures like benzoxazoles, benzimidazoles, and other isoxazole derivatives demonstrates the utility of this technique. nih.govresearchgate.netfrontiersin.org In these studies, MD simulations have been employed to:
Assess the stability of a ligand-protein complex by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation time. nih.govnih.gov
Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of a molecule within the active site of a target protein. researchgate.net
Understand how a molecule behaves in a biological environment, predicting its stability and conformational preferences. semanticscholar.org
Given that benzo[d]isoxazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, MD simulations would be a crucial tool for studying this compound. nih.gov Such simulations could model the interaction between the compound and the HIF-1α protein, confirming the stability of the binding pose predicted by molecular docking and identifying the key amino acid residues involved in the interaction, thereby guiding the design of more potent analogs. nih.govnih.gov
Conformational Analysis and Energy Barriers
Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through rotation about single bonds, and the energetic relationships between these conformations. ijpsr.comnobelprize.org This analysis is vital for understanding a molecule's physical properties and biological activity, as these often depend on its preferred three-dimensional shape. ijpsr.com
Such an analysis would likely reveal the following:
Low-Energy Conformation: The most stable conformation is expected to be one where the nitro group is coplanar, or nearly coplanar, with the benzoisoxazole ring system. This planarity maximizes the electronic conjugation between the nitro group's π-system and the aromatic ring, which is an energetically favorable arrangement.
Energy Barrier: The calculations would also determine the energy barrier for rotation out of this planar conformation. The transition state for this rotation would likely occur when the nitro group is perpendicular (at a 90° dihedral angle) to the ring, as this disrupts the π-conjugation. The magnitude of this energy barrier provides a measure of the rigidity of the C-N bond's rotation at a given temperature.
pKa Calculations and Acidity/Basicity Predictions
The pKa value is a quantitative measure of the strength of an acid in solution. For a base, the pKa refers to the acidity of its conjugate acid. Computational methods, often combining quantum mechanics with empirical models, have become reliable tools for predicting the pKa of nitrogen-containing heterocyclic compounds. nih.govoptibrium.com Accurate pKa prediction is crucial in drug design, as it influences properties like solubility and cell permeability. nih.gov
The this compound molecule contains a nitrogen atom in the isoxazole ring that can be protonated, giving it basic properties. However, its basicity is significantly modulated by two key structural features:
The Fused Benzene Ring: Annelation of a benzene ring to a heterocycle generally decreases basicity compared to the simple heterocycle.
The Nitro Group: The 7-nitro group is a powerful electron-withdrawing group. It pulls electron density away from the entire ring system through both inductive and resonance effects, thereby decreasing the electron density on the isoxazole nitrogen. This makes the nitrogen's lone pair of electrons less available for protonation, drastically reducing the compound's basicity.
Therefore, this compound is expected to be a very weak base. While the pKa of unsubstituted benzimidazole is 5.56, the presence of a nitro group would be expected to lower this value significantly. ut.ee Computational pKa prediction models would quantify this effect, likely yielding a pKa value for the conjugate acid of this compound that is close to or below zero.
Table 3: Experimental pKa Values of Related Nitrogen Heterocycles in Water
| Compound | pKa (of Conjugate Acid) | Reference |
| Imidazole | 6.95 | ut.ee |
| Pyrazole | 2.48 | ut.ee |
| Benzimidazole | 5.56 | ut.ee |
| Quinoline | 4.93 | ut.ee |
Exploration of Reaction Mechanisms via Computational Pathways
Computational chemistry provides powerful tools for the detailed exploration of chemical reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire potential energy surface of a reaction. researchgate.net This allows for the determination of activation energies and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. nih.gov
For this compound, computational studies could elucidate the mechanisms of several important transformations:
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. uni-rostock.de Computational modeling could be used to compare the activation barriers for substitution at different positions on the ring, predicting the regioselectivity of the reaction.
Cycloaddition Reactions: Analogous compounds like 2-nitrobenzofurans are known to undergo dearomative cycloaddition reactions. nih.govrsc.org Computational exploration of similar reactions involving this compound could predict its feasibility as a reactant, explain the observed stereoselectivity, and identify the transition state structures.
Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common and synthetically useful reaction. uni-rostock.de Computational pathway analysis could investigate the mechanism of this reduction using various reagents (e.g., catalytic hydrogenation or metal-acid systems), detailing the sequence of intermediates and electron-transfer steps.
Ring-Opening Reactions: The isoxazole ring can undergo cleavage under certain conditions. Computational studies could model the pathways for thermal or photochemical ring-opening, identifying the intermediates and predicting the final products. mdpi.com
These computational explorations are instrumental in understanding the inherent reactivity of this compound and guiding its application in synthetic organic chemistry. rsc.org
Structure Activity Relationship Sar and Medicinal Chemistry of 7 Nitrobenzo D Isoxazole and Its Analogs
Role of the 7-Nitro Group in Modulating Biological Activity
The presence and position of the nitro group on the benzisoxazole scaffold are pivotal in determining the molecule's biological profile. Its strong electron-withdrawing nature significantly influences the physicochemical properties and, consequently, the therapeutic efficacy of the compound.
The nitro group is a potent electron-withdrawing group, a characteristic that has been shown to enhance the biological activity of various heterocyclic compounds, including benzisoxazole derivatives. Research indicates that the introduction of a nitro group can lead to improved antimicrobial and anti-inflammatory properties. For instance, studies on piperidine-conjugated benzisoxazole derivatives revealed that compounds bearing a nitro group exhibited the highest anti-inflammatory activity in both phospholipase A2 and lipoxygenase inhibition assays. nih.gov Furthermore, dinitro-substituted compounds demonstrated the highest antibacterial activity within the same series. nih.gov
Comparative studies of various substituents on the benzisoxazole ring have further highlighted the significance of the 7-nitro group. In the investigation of piperidine-conjugated benzisoxazole derivatives, it was observed that while electron-donating groups like methoxy (B1213986) (OCH₃) and methyl (CH₃) conferred good antioxidant activity, the electron-withdrawing nitro group was crucial for anti-inflammatory and antibacterial efficacy. nih.gov
Similarly, research on other heterocyclic systems has shown that electron-withdrawing groups generally enhance antimicrobial properties. For example, in a series of benzisoxazole derivatives, compounds with chloro and bromo functional groups demonstrated excellent antimicrobial activity when compared to those with electron-donating groups. nih.gov This trend underscores the importance of the electronic properties of substituents in modulating the biological activity of the benzisoxazole scaffold.
Pharmacological Applications and Efficacy Studies of Benzisoxazole Derivatives
Benzisoxazole derivatives have emerged as a versatile class of compounds with a wide array of pharmacological applications. Their antimicrobial properties, in particular, have been the subject of extensive investigation, leading to the identification of potent antibacterial, antifungal, and anti-tubercular agents.
The benzisoxazole scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activity. These derivatives have shown promise in combating various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Numerous studies have demonstrated the efficacy of benzisoxazole derivatives against specific bacterial pathogens. For instance, a series of newly synthesized benzisoxazole derivatives exhibited moderate antimicrobial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Salmonella typhi) bacteria. eurjchem.com In one study, a benzisoxazole derivative lacking any substitution on the phenyl ring showed good antibacterial activity against E. coli and B. subtilis. nih.gov
The introduction of a nitro group has been shown to enhance this activity. A benzisoxazole-1,2,4-triazole hybrid containing a nitro group (6c) demonstrated superior antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against both E. coli and Mycobacterium smegmatis. researchgate.net
Furthermore, isoxazole (B147169) derivatives have been identified as a potent class of agents against Mycobacterium tuberculosis. Several compounds within this class have displayed submicromolar in vitro activity against replicating M. tuberculosis and have also shown efficacy against non-replicating phenotypes, which is crucial for shortening treatment durations. nih.govresearchgate.net Some isoxazole-incorporated 1,2,3-triazole derivatives have also exhibited good antitubercular activity against the H37Rv strain of M. tuberculosis, with results comparable to the standard drug Isoniazid. researchgate.net
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzisoxazole derivative (unsubstituted phenyl ring) | Escherichia coli | - | nih.gov |
| Benzisoxazole derivative (unsubstituted phenyl ring) | Bacillus subtilis | - | nih.gov |
| Benzisoxazole-1,2,4-triazole hybrid (6c) (nitro derivative) | Escherichia coli | 12.5 | researchgate.net |
| Benzisoxazole-1,2,4-triazole hybrid (6c) (nitro derivative) | Mycobacterium smegmatis | 12.5 | researchgate.net |
| Isoxazole-incorporated 1,2,3-triazole (4a) | Mycobacterium tuberculosis H37Rv | Good activity | researchgate.net |
| Isoxazole-incorporated 1,2,3-triazole (4d) | Mycobacterium tuberculosis H37Rv | Good activity | researchgate.net |
| Isoxazole-incorporated 1,2,3-triazole (4e) | Mycobacterium tuberculosis H37Rv | Good activity | researchgate.net |
Bacterial biofilms present a significant challenge in the treatment of infectious diseases due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is therefore a critical area of research. Several studies have highlighted the potential of nitro-heteroaromatic compounds in eradicating biofilm-forming bacteria. mdpi.com
While specific studies on 7-Nitrobenzo[d]isoxazole are limited, research on related isoxazole derivatives has shown promising results. For instance, certain isoxazole-triazole conjugates have been found to significantly inhibit biofilm formation in E. coli cells. researchgate.net Another study demonstrated that isoxazole derivatives, particularly those with a nitrothiophen-2-yl moiety, were able to reduce more than 90% of biofilm-forming cells of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These findings suggest that the benzisoxazole scaffold, especially when substituted with a nitro group, could be a promising framework for the development of novel anti-biofilm agents.
Anti-inflammatory Properties
The investigation into the anti-inflammatory properties of this compound and its analogs has revealed potential mechanisms of action, primarily centered around the inhibition of key enzymes in the inflammatory cascade. While direct studies on this compound are limited, research on structurally related nitrobenzoxadiazole and other isoxazole derivatives provides significant insights into their anti-inflammatory potential.
Derivatives of related heterocyclic compounds, such as 1,3,4-oxadiazoles, have been shown to possess anti-inflammatory activity. This activity is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. mdpi.comnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target COX-1 and COX-2 to reduce the synthesis of prostaglandins, key signaling molecules in the inflammatory response. nih.govnih.gov The structural features of isoxazole-containing compounds may allow them to interact with the active sites of these enzymes, thereby exerting an anti-inflammatory effect. mdpi.com
For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant anti-inflammatory activity in heat-induced albumin denaturation assays, a common in vitro model for inflammation. nih.gov The presence of a p-chlorophenyl substitution on the oxadiazole moiety was found to be important for this activity. nih.gov Furthermore, in vivo studies using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, have shown that specific oxadiazole derivatives can significantly reduce edema volume. nih.gov Molecular docking studies have further supported these findings by demonstrating favorable binding interactions of these compounds within the active sites of COX-1 and COX-2. mdpi.comnih.gov
While these findings on related heterocyclic systems are promising, further research is necessary to specifically elucidate the anti-inflammatory profile and structure-activity relationship of this compound and its direct analogs.
Anticancer and Cytotoxic Activities
The this compound scaffold, particularly in the form of its close analogs, the 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, has emerged as a promising area of research for the development of novel anticancer agents. nih.govnih.govresearchgate.net These compounds have demonstrated significant cytotoxic and antiproliferative effects across a variety of cancer cell lines. researchgate.netnih.gov The anticancer potential of these derivatives is often linked to their ability to inhibit specific molecular targets, such as glutathione (B108866) transferase P1-1 (GSTP1-1), and to induce apoptosis. nih.govresearchgate.netnih.gov
The structure-activity relationship (SAR) studies of NBD derivatives have highlighted the importance of the substituents on the core structure for their anticancer efficacy. For example, a series of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) derivatives were designed and synthesized as GST P1-1 inhibitors. nih.gov Among these, compound 4n showed more potent anticancer activities toward several tested cancer cells compared to the parent molecule, NBDHEX. nih.gov Detailed biological studies revealed that 4n could arrest the cell cycle at the G2 phase and induce apoptosis in a dose-dependent manner. nih.gov An in vivo study on 143b xenograft models further demonstrated that 4n could significantly reduce tumor growth. nih.gov
Moreover, other oxadiazole derivatives have also been investigated for their anticancer properties. Hybrid molecules incorporating the 1,3,4-oxadiazole ring have shown potent cytotoxicity against various cancer cell lines. nih.govnih.govmdpi.com For instance, certain 1,3,4-oxadiazole derivatives have exhibited significant inhibitory activity against HeLa and MCF-7 cells, with IC50 values in the low micromolar and even nanomolar range. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov
Impact on Specific Cancer Cell Lines
The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines, revealing a range of potencies and, in some cases, selectivity.
Specifically, novel fluorescent mesoporous silica-based hybrid materials incorporating nitrobenzofurazan derivatives, SBA-NBDH and SBA-NBD-PD, were tested on human B16 melanoma cells. nih.gov Both materials induced a selective antiproliferative effect, with SBA-NBD-PD exhibiting a higher antitumor effect than SBA-NBDH at concentrations of 125 µg/mL and above. nih.gov A notable finding was the significantly more pronounced antiproliferative effect on tumor cells compared to normal fibroblast cells, indicating a degree of cancer cell selectivity. nih.gov The IC50 values for SBA-NBDH were 120.12 µg/mL against B16 melanoma cells and 138.63 µg/mL for normal cells. nih.gov For SBA-NBD-PD, the IC50 values were 114.11 µg/mL against melanoma cells and 136.13 µg/mL against fibroblasts. nih.gov
In studies involving other oxadiazole derivatives, significant cytotoxicity has been observed against lung carcinoma (A549), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa) cell lines. nih.govnih.govresearchgate.net For example, a 1,3,4-oxadiazole derivative, compound 41 , displayed high toxicity on HeLa cells with an IC50 of 0.05 µM and on MCF-7 cells with an IC50 of 1.7 µM. nih.gov Another pyrazole-oxadiazole conjugate, compound 42 , showed IC50 values of 1.8 µM in MCF-7 cells and 2.3 µM in HeLa cells. nih.gov Furthermore, certain caffeic acid-based 1,3,4 oxadiazole derivatives have shown inhibitory activity against A549 and MCF-7 cells, with IC50 values of 18.3 µM and 30.9 µM, respectively, for the most active compound. nih.gov
Table 1: Cytotoxic Activity of this compound Analogs and Related Oxadiazole Derivatives on Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| SBA-NBDH | B16 Melanoma | 120.12 µg/mL | nih.gov |
| SBA-NBD-PD | B16 Melanoma | 114.11 µg/mL | nih.gov |
| Oxadiazole Derivative 41 | HeLa | 0.05 µM | nih.gov |
| Oxadiazole Derivative 41 | MCF-7 | 1.7 µM | nih.gov |
| Pyrazole-Oxadiazole 42 | MCF-7 | 1.8 µM | nih.gov |
| Pyrazole-Oxadiazole 42 | HeLa | 2.3 µM | nih.gov |
| Caffeic Acid-Oxadiazole 5 | A549 | 18.3 µM | nih.gov |
Antiviral Activities
Derivatives of the nitrobenzoxadiazole scaffold have been investigated for their potential as antiviral agents, with studies demonstrating activity against specific viruses. A library of nitrobenzoxadiazole derivatives was assayed against the influenza virus A/Puerto Rico/8/34 H1N1 (PR8) strain. nih.govtandfonline.com This research identified three promising 4-thioether substituted nitrobenzoxadiazoles that were capable of inhibiting viral replication at low micromolar concentrations in two different infected cell lines. nih.gov Further assessment confirmed their potency in the low micromolar range, with two of the compounds displaying a favorable profile of activity and selectivity, marking them as hits for future optimization studies. nih.gov
While these findings are encouraging for the development of nitrobenzoxadiazole-based antivirals, the research is still in the early stages. The mechanism of action for these compounds as anti-influenza agents is thought to involve the inhibition of the viral RNA polymerase. nih.gov
Anti-HIV Activity and Splicing Factor Modulation
Currently, there is a lack of specific research in the provided search results detailing the anti-HIV activity of this compound or its close analogs. Similarly, information regarding their ability to modulate splicing factors in the context of HIV infection is not available in the provided results. The development of novel anti-HIV agents is a critical area of research, with a focus on new mechanisms of action to overcome drug resistance. stanford.edu
Neuroprotective Effects
The potential for this compound analogs to exert neuroprotective effects has been suggested in preclinical studies. Research into derivatives of 7-nitrobenzo-2-oxa-1,3-diazole (NBD) has shown promise in this area.
One study synthesized a series of triphenylphosphonium (TPP) derivatives linked to NBD via hydrocarbon spacers of varying lengths. nih.gov These "mitoNBD" analogues were designed to accumulate in mitochondria. The derivative with a C10 linker, C10-mitoNBD , was found to exhibit a neuroprotective effect in a rat model of traumatic brain injury. nih.govresearchgate.netmaastrichtuniversity.nl This suggests that targeting mitochondria with NBD derivatives could be a viable strategy for neuroprotection. The precise mechanism for this neuroprotective action is still under investigation but may be related to the compound's ability to act as a protonophore and uncouple mitochondria, which can influence cellular signaling and stress responses. nih.gov
It is important to note that while these initial findings are promising, the research is still in early stages. Further studies are needed to fully understand the structure-activity relationships and the therapeutic potential of these compounds for neurodegenerative diseases and brain injuries.
Enzyme Inhibition Studies
The this compound scaffold and its analogs, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential.
A significant area of investigation has been their interaction with glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance. nih.govnih.gov One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has been characterized as a suicide inhibitor for GSTs. nih.gov NBDHEX binds to the active site of the enzyme and, in the presence of glutathione (GSH), forms a stable complex that inactivates the enzyme. nih.gov This irreversible inhibition makes NBD derivatives particularly interesting as potential anticancer drugs. nih.govnih.gov The stabilization of this complex is most pronounced in the GSTP1-1 and GSTM2-2 isoforms. nih.gov Further development of NBDHEX analogs has led to compounds with improved water solubility and selective inhibition towards GSTP1-1 and GSTM2-2. nih.gov
In addition to GSTs, related heterocyclic structures like oxadiazoles (B1248032) have been studied as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com COX-1 and COX-2 are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Molecular docking studies have shown that some oxadiazole derivatives can bind effectively to the active sites of both COX-1 and COX-2, suggesting a potential mechanism for anti-inflammatory activity. mdpi.comnih.gov
The broad and potent enzyme inhibitory activity of this class of compounds underscores their potential for the development of targeted therapies for a range of diseases.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) |
| 7-nitro-2,1,3-benzoxadiazole (NBD) |
| 4-chloro-7-nitrobenzofurazan (NBD-chloride) |
| 4-fluoro-7-nitrobenzofurazan (NBD-F) |
| SBA-NBDH |
| SBA-NBD-PD |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational tools essential for rational drug design. They serve to correlate the chemical structure of compounds with their biological activities, thereby enabling the prediction of potency for novel molecules and guiding synthetic efforts.
Identification of Key Structural Features for Desired Bioactivity
While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, studies on the broader isoxazole class provide significant insights into the key structural features necessary for bioactivity. For instance, research on isoxazole derivatives as agonists for the Farnesoid X Receptor (FXR), a target for metabolic diseases, has identified crucial structural requirements through 3D-QSAR modeling. nih.gov
These studies have generated contour maps indicating that modifications at various positions of the isoxazole scaffold significantly influence activity. Key findings from such analog studies include:
Hydrophobicity: The presence of hydrophobic groups at certain positions is often critical for agonistic activity. nih.gov
Electronegativity: The introduction of electronegative groups at other specific positions can also be crucial for enhancing potency. nih.gov
A preliminary pharmacophore model for isoxazole analogues that bind to the System xc- transporter has also been developed, providing further insight into the structural requirements for interaction with this target. umt.edu These models for related compounds suggest that for this compound, the position and electronic properties of the nitro group, combined with substitutions on the benzo ring, would be critical determinants of its biological activity and target specificity.
Predictive Models for Biological Activity
Predictive QSAR models are developed to forecast the biological activity of newly designed compounds before their synthesis, saving time and resources. For isoxazole derivatives, robust 3D-QSAR models have been constructed that demonstrate strong predictive ability. nih.gov
For example, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models built for a series of isoxazole-based FXR agonists showed high statistical stability and predictive power. The quality of these models is assessed by several statistical parameters, as shown in the table below.
| Model Parameter | CoMFA Model | CoMSIA Model | Description |
| q² (Cross-validation coefficient) | 0.664 | 0.706 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validation coefficient) | 0.960 | 0.969 | Represents the correlation between predicted and experimental activities for the training set. |
| r²_pred (Prediction correlation coefficient) | 0.872 | 0.866 | Measures the predictive power of the model for an external test set of compounds. |
| F-test value | 581.48 | 686.30 | Indicates the statistical significance of the model. |
| Standard Error of Estimate (SEE) | 0.152 | 0.133 | Measures the deviation of the predicted values from the experimental values. |
Table 1: Statistical parameters for 3D-QSAR models developed for isoxazole derivatives targeting FXR. Data sourced from a study on isoxazole derivatives. nih.gov
These models, built upon experimental data from dozens of compounds, can reliably predict the activity of new isoxazole-containing molecules. nih.gov Such methodologies could be directly applied to a series of this compound analogs to develop predictive models for a specific biological target.
Molecular Docking and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.
Interaction with Biological Macromolecules (e.g., Receptors, Enzymes, DNA)
Docking studies on compounds structurally related to this compound have successfully identified interactions with various biological macromolecules. A notable study on benzo[d]isoxazole-4,7-dione analogues, which share the core benzo[d]isoxazole scaffold, identified the ribosomal small subunit protein RpS5 as a potential target in mycobacteria. biorxiv.org This was achieved through pull-down experiments followed by mass spectrometry, demonstrating a powerful method for target identification. biorxiv.org
Furthermore, docking studies on other isoxazole derivatives have revealed interactions with a range of enzymes. For example, isoxazole-carboxamide derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2) to explore their potential as anti-inflammatory agents. nih.gov These studies identify key amino acid residues within the enzyme's active site that are crucial for binding.
A structurally related isomer, 7-nitro-2,1,3-benzoxadiazole (NBD), has been shown to interact with Glutathione S-transferases (GSTs), which are important enzymes in detoxification and are often overexpressed in cancer cells. nih.gov Docking simulations showed that an NBD derivative binds to the active site, leading to inhibition of the enzyme. nih.gov These examples highlight the utility of molecular docking in elucidating the interactions of the broader benzisoxazole and nitroaromatic heterocyclic classes with key biological targets.
Binding Mechanisms and Affinities
Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy. This allows for the ranking of compounds and provides a structural explanation for their biological activity.
In the study of NBD derivatives with Glutathione S-transferases, docking studies helped to explain the mechanism of inhibition. The NBD compound was shown to bind to the enzyme's active site and, after conjugation with glutathione, form a stable complex that inhibits the enzyme's function. nih.gov The simulations provided a structural rationale for the strong stabilization of this complex within the active sites of specific GST isoforms like GSTP1-1 and GSTM2-2. nih.gov
Similarly, docking of isoxazole derivatives into the COX-2 enzyme active site revealed that specific substitutions, such as 3,4-dimethoxy and chloro groups on phenyl rings, facilitate ideal binding interactions within a secondary binding pocket, explaining their high potency and selectivity. nih.gov The predicted binding affinities from these computational studies often correlate well with experimentally determined inhibition constants (e.g., IC₅₀ values).
Prodrug Strategies and Targeted Delivery Systems
Prodrug strategies and targeted delivery systems are advanced approaches used to overcome pharmacokinetic challenges, improve efficacy, and reduce the toxicity of therapeutic agents. rsc.org These strategies involve modifying a drug molecule into an inactive form (a prodrug) that is converted to the active drug in the body, or linking the drug to a moiety that directs it to a specific tissue or cell type. bohrium.comresearchgate.net
While specific prodrugs of this compound are not prominently described, the principles are highly relevant for nitro-aromatic compounds. The nitro group itself can be a key feature in certain prodrug strategies, particularly in therapies targeting hypoxic (low-oxygen) environments found in solid tumors. nih.gov
A relevant example involves the targeted delivery of the related compound 7-Nitrobenzo-2-oxa-1,3-diazole (NBD). Researchers have appended a triphenylphosphonium (TPP) cation to NBD derivatives. nih.govmaastrichtuniversity.nl TPP is a lipophilic cation that causes molecules to accumulate within mitochondria, which have a large negative membrane potential. This strategy effectively creates a mitochondria-targeted agent. The study demonstrated that linking NBD to TPP via a hydrocarbon spacer resulted in a compound that acted as a protonophore in mitochondria and exhibited antibacterial activity. nih.govmaastrichtuniversity.nl This approach exemplifies how a nitro-containing benzofused heterocycle can be engineered for targeted delivery to a specific subcellular organelle. Such a strategy could conceptually be applied to this compound to direct its activity towards mitochondria, which are implicated in various disease processes.
Mitochondria-Targeted Derivatives of 7-Nitrobenzo-2-oxa-1,3-diazole (NBD)
The strategic design of molecules that can selectively target mitochondria is a significant area of medicinal chemistry, aimed at exploiting the unique physiological roles of this organelle. One approach involves the conjugation of a bioactive molecule to a moiety that facilitates its accumulation within the mitochondria. The lipophilic cation triphenylphosphonium (TPP) is widely utilized for this purpose, as its positive charge and delocalized charge distribution drive its accumulation across the mitochondrial membrane in response to the negative membrane potential. nih.govmaastrichtuniversity.nlresearchgate.net
In this context, derivatives of 7-nitrobenzo-2-oxa-1,3-diazole (NBD), a well-known fluorescent dye, have been synthesized to create mitochondria-targeted agents. nih.govmaastrichtuniversity.nlresearchgate.net Researchers have appended the TPP cation to the NBD core via hydrocarbon spacers of varying lengths. nih.govmaastrichtuniversity.nlresearchgate.net This series of NBD-TPP conjugates, referred to as mitoNBD analogs, were designed to investigate how the length of the hydrocarbon linker influences their ability to be taken up by mitochondria and exert biological effects. nih.govmaastrichtuniversity.nlresearchgate.net
A key aspect of the structure-activity relationship (SAR) in these derivatives is the length of the hydrocarbon chain separating the NBD fluorophore from the TPP targeting group. nih.govmaastrichtuniversity.nlresearchgate.net Specifically, a series of analogs with hydrocarbon spacers of five, eight, ten, and twelve carbons (designated as C5, C8, C10, and C12, respectively) were synthesized. nih.govmaastrichtuniversity.nlresearchgate.net The rationale behind varying the linker length is to modulate the molecule's lipophilicity and spatial orientation, which can critically affect its interaction with and transport across the mitochondrial membranes. The accumulation of these mitoNBD analogs within the mitochondria was found to be energy-dependent, confirming the effectiveness of the TPP-based targeting strategy. nih.govmaastrichtuniversity.nlresearchgate.net
The core structure of these mitochondria-targeted derivatives consists of the NBD headgroup, the TPP cation for mitochondrial accumulation, and a flexible hydrocarbon linker. The systematic variation of the linker length in these analogs allows for a detailed examination of how this structural feature impacts their subsequent biological activities.
Evaluation of Protonophore Activity and Antibacterial Efficacy in Targeted Analogs
Following their synthesis, the mitochondria-targeted NBD analogs were evaluated for their ability to function as protonophores and for their efficacy as antibacterial agents. A protonophore is a substance that can shuttle protons across a lipid membrane, thereby dissipating the proton gradient that is essential for ATP synthesis in mitochondria. This uncoupling of oxidative phosphorylation can have significant bioenergetic consequences.
The study of these mitoNBD analogs revealed a distinct correlation between the hydrocarbon linker length and their protonophoretic and antibacterial activities. nih.govmaastrichtuniversity.nlresearchgate.net The derivative with a ten-carbon linker, NBD-C10-TPP (also referred to as C10-mitoNBD), was found to act as a protonophore in artificial lipid membranes (liposomes) and effectively uncoupled isolated mitochondria at micromolar concentrations. nih.govmaastrichtuniversity.nlresearchgate.net In contrast, the analog with a shorter five-carbon linker, NBD-C5-TPP (C5-mitoNBD), did not exhibit these activities. nih.govmaastrichtuniversity.nlresearchgate.net
This difference in activity highlights a critical SAR finding: a sufficient linker length is necessary for the molecule to effectively transport protons across the mitochondrial membrane. The longer, more flexible linker of C10-mitoNBD likely allows the NBD headgroup to position itself optimally within the membrane to pick up and release protons.
The antibacterial efficacy of these compounds was subsequently tested against the bacterium Bacillus subtilis. The results mirrored the findings from the protonophore activity assays. C10-mitoNBD was significantly more effective at inhibiting the growth of Bacillus subtilis than C5-mitoNBD. nih.govmaastrichtuniversity.nlresearchgate.net Among the analogs tested, C10-mitoNBD and C12-mitoNBD demonstrated the most potent antibacterial activity. nih.govmaastrichtuniversity.nlresearchgate.net This suggests that the uncoupling of mitochondrial function, or a similar disruptive effect on the bacterial cell membrane's proton gradient, is a key mechanism of their antibacterial action.
The following table summarizes the key findings related to the protonophore and antibacterial activities of the NBD-TPP analogs:
| Compound | Linker Length | Protonophore Activity in Liposomes | Uncoupling of Isolated Mitochondria | Antibacterial Activity (Bacillus subtilis) |
| NBD-C5-TPP | C5 | Inactive | Inactive | Low |
| NBD-C10-TPP | C10 | Active | Active | High |
| NBD-C12-TPP | C12 | Not specified | Not specified | High |
Advanced Research Applications and Future Directions
Development of Novel Therapeutics based on 7-Nitrobenzo[d]isoxazole Scaffold
The inherent biological activity of the benzo[d]isoxazole core has made it a privileged structure in medicinal chemistry. Researchers are actively harnessing this scaffold to design and synthesize novel therapeutic agents aimed at complex diseases.
The multifactorial nature of diseases like cancer and neurodegenerative disorders has spurred the development of multi-targeted-directed ligands (MTDLs), which can modulate several biological targets simultaneously. The isoxazole (B147169) framework is being explored for this purpose. For instance, researchers have investigated aryl urea-based scaffolds for designing multi-target inhibitors in anticancer immunotherapies, validating their potential in this complex therapeutic area. While not exclusively focused on the 7-nitro variant, this research highlights the adaptability of the core structure for creating compounds that can, for example, inhibit VEGFR-2 and modulate PD-L1 and c-Myc proteins, crucial targets in oncology.
Personalized medicine, which tailors treatment to an individual's specific disease characteristics, relies on the development of highly selective drugs that target molecular drivers of a particular condition. The development of benzo[d]isoxazole derivatives as potent and selective inhibitors for specific disease subtypes exemplifies this approach. A notable example is the creation of inhibitors targeting the bromodomain and extra-terminal (BET) family of proteins, which are considered key targets in castration-resistant prostate cancer (CRPC). By designing molecules that selectively bind to these proteins, researchers are paving the way for therapies customized to the molecular profile of a patient's tumor. This strategy aligns with the core principle of personalized medicine: stratifying patients into subpopulations that are most likely to respond to a specific therapeutic agent. mdpi.com
Exploration in Materials Science and Functional Materials
The unique properties of the nitrobenzoxadiazole moiety are being explored for the creation of novel functional materials. While still an emerging area, research indicates potential applications in polymers, sensors, and electronic materials.
The NBD scaffold has been successfully incorporated into various materials to imbue them with specific functions. For example, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride) has been used to derivatize materials such as mesoporous silica (B1680970) and polymer microparticles, leveraging the reactivity of the NBD core to functionalize these substrates. mdpi.com In the realm of organic electronics, isoxazole-based compounds are recognized for their potential in developing new materials. mdpi.com A concrete application is seen in the chemical functionalization of graphene nanoribbons (GNRs) with 4-nitrobenzenediazonium (B87018) (4-NBD). This process was shown to effectively tune the electronic band structure of the GNRs, demonstrating a method to control their doping level and create p-n junctions, which are fundamental components in electronic circuits. rsc.org Furthermore, the synthesis of novel poly(benzoxazole imide)s demonstrates the utility of the benzoxazole (B165842) moiety in creating high-performance polymers with excellent thermal stability and robust mechanical properties. rsc.org
Application in Chemical Biology Probes and Fluorescent Labeling
Perhaps the most extensive application of the this compound scaffold is in the field of chemical biology, where the NBD group has become an invaluable tool for fluorescent labeling and the development of sophisticated molecular probes. nih.govresearchgate.net Its small size, environmental sensitivity, and reactivity make it ideal for studying complex biological systems. rsc.org
The NBD fluorophore is widely used to create fluorescent analogs of bioactive molecules, enabling the visualization of their distribution and interactions in living cells. The fluorescence of NBD is highly sensitive to the polarity of its local environment, often exhibiting low fluorescence in aqueous media and becoming highly fluorescent in hydrophobic environments like cell membranes or protein binding pockets. rsc.org
This property has been exploited to label a wide range of biological molecules. Researchers have synthesized NBD-labeled opioids to serve as molecular probes for studying opioid receptor mechanisms. jhu.edu Similarly, NBD-labeled lipids are popular fluorescent probes used to investigate the structure and function of model membranes. researchgate.net Other work includes the development of fluorescently labeled derivatives of the rat-selective toxicant norbormide (B1679851) to investigate its subcellular distribution. acs.org These fluorescent derivatives allow for direct visualization of molecular pathways and interactions within cellular systems.
| Derivative Type | Target Molecule/System | Research Application |
| NBD-labeled Opioids | Opioid Receptors | Studying receptor mechanisms and binding. jhu.edu |
| NBD-labeled Lipids | Model Membranes | Investigating membrane structure, hydration, and mobility. researchgate.net |
| NBD-labeled Norbormide | Cellular Distribution | Investigating subcellular localization of a species-specific toxicant. acs.org |
| NBD-functionalized Peptides | Grb2 SH2 Domain | Visualizing the actions of protein-binding antagonists in cells. |
Beyond general labeling, the NBD scaffold is integral to designing "smart" probes that respond to specific analytes, enzymes, or cellular events. These probes are often designed to be "turn-on," meaning they are non-fluorescent until they interact with their specific target, minimizing background signal and enhancing detection sensitivity.
NBD-based probes have been developed for a multitude of specific targets. For instance, a nitrobenzoxadiazole-based fluoroprobe was designed to selectively bind to the transport protein serum albumin, allowing it to function as a marker for cellular metabolic activity. mdpi.com In analytical biochemistry, 4-azido-7-nitrobenzoxadiazole (NBD-AZ) has been used as a "clickable" fluorescent probe for the highly sensitive quantification of ethinylestradiol in plasma samples. mdpi.com Furthermore, the NBD framework has been central to creating probes that detect biologically important small molecules, such as hydrogen sulfide (B99878) (H₂S), which is involved in numerous physiological processes. nih.govCurrent time information in Brisbane, AU. These targeted probes are powerful tools for dissecting specific cellular functions and quantifying analytes in complex biological mixtures. nih.govCurrent time information in Brisbane, AU.
| Probe Name/Type | Cellular Target/Process | Sensing Mechanism |
| NBD-Bu | Serum Albumin | Fluorescence enhancement upon binding to hydrophobic protein pockets. mdpi.com |
| 4-azido-7-nitrobenzoxadiazole (NBD-AZ) | Ethinylestradiol (in plasma) | Click reaction with the alkyne group of the target yields a highly fluorescent triazole derivative. mdpi.com |
| NBD-based H₂S Probes | Hydrogen Sulfide (H₂S) | Specific chemical reactions (e.g., thiolysis) with H₂S lead to a distinct colorimetric or fluorescent response. nih.gov |
Emerging Synthetic Methodologies for Benzo[d]isoxazoles
The synthesis of isoxazoles and their fused-ring variants, such as benzo[d]isoxazoles, has evolved significantly, moving towards more efficient, selective, and environmentally benign processes. nih.gov While classical methods like the 1,3-dipolar cycloaddition of nitrile oxides and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds remain fundamental, recent research has introduced several innovative strategies. researchgate.netresearchgate.net
Emerging methodologies focus on transition metal-catalyzed reactions, green chemistry approaches, and novel one-pot procedures to improve yields and regioselectivity. nih.govnih.gov For instance, copper-catalyzed 1,3-dipolar cycloaddition reactions have been developed for the efficient synthesis of substituted isoxazoles. nih.gov A notable development in the synthesis of related fused systems involves an efficient method for creating isoxazolo[4,5-b]pyridines through the intramolecular nucleophilic substitution of a nitro group, a technique highly relevant to nitro-substituted benzo[d]isoxazoles. beilstein-journals.org This approach utilizes readily available starting materials and proceeds under mild conditions, offering high product yields. beilstein-journals.org Other modern techniques include microwave-assisted synthesis, which can accelerate reaction rates and improve yields, and the use of ultrasound radiation to promote reactions without the need for catalysts. nih.govresearchgate.net
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed Cycloadditions | Use of catalysts (e.g., Copper(I)) to facilitate the [3+2] cycloaddition between nitrile oxides and alkynes. | High regioselectivity, milder reaction conditions, improved yields. | nih.govnih.gov |
| Intramolecular Nucleophilic Substitution | Cyclization via substitution of a nitro group on an adjacent ring system to form the isoxazole ring. | High yields, mild conditions, applicable to nitro-substituted precursors. | beilstein-journals.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, enhanced selectivity. | nih.govresearchgate.net |
| Ultrasound-Promoted Synthesis | Use of ultrasonic waves to induce and enhance chemical reactions. | Environmentally benign (catalyst-free options), shorter reaction times, easier work-up. | nih.gov |
| One-Pot Preparations | Combining multiple reaction steps into a single procedure without isolating intermediates. | Time-saving, high overall yields, increased efficiency. | nih.gov |
Integrated Computational and Experimental Approaches in Drug Discovery
The integration of computational and experimental methods has revolutionized the drug discovery pipeline, making it faster, more cost-effective, and more precise. springernature.comsysrevpharm.org This synergistic approach is particularly valuable for designing and optimizing novel therapeutic agents based on the this compound scaffold.
Computational-Aided Drug Design (CADD) employs a variety of techniques to identify and refine potential drug candidates in silico before committing to laboratory synthesis. nih.govbeilstein-journals.org Key structure-based methods include molecular docking, which predicts the binding orientation and affinity of a molecule to a protein target. nih.govnih.gov This allows researchers to screen large virtual libraries of compounds and prioritize those with the highest likelihood of biological activity. nih.gov Ligand-based methods, such as the development of Quantitative Structure-Activity Relationship (QSAR) models, are used when the 3D structure of the target is unknown. nih.gov Furthermore, computational tools are essential for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the process. springernature.comfrontiersin.org
The predictions generated from these computational models are then validated through targeted experimental work. frontiersin.org For example, compounds identified through virtual screening are synthesized and subjected to in vitro biological assays to confirm their activity and determine key parameters like the half-maximal inhibitory concentration (IC50). frontiersin.org This iterative cycle, where experimental results feed back to refine computational models, accelerates the optimization of lead compounds. nih.gov
| Computational (In Silico) Method | Objective | Corresponding Experimental (In Vitro/In Vivo) Validation | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding affinity and mode of interaction with a biological target. | Enzyme inhibition assays (e.g., IC50 determination), binding assays. | nih.govnih.gov |
| Virtual High-Throughput Screening (vHTS) | Screen large compound libraries to identify potential "hits". | High-throughput screening (HTS) of synthesized compounds. | nih.gov |
| QSAR Modeling | Predict the biological activity of new molecules based on their physicochemical properties. | Synthesis and biological testing of new derivatives to confirm predicted activity. | springernature.comnih.gov |
| ADMET Prediction | Estimate pharmacokinetic and toxicity profiles (e.g., solubility, permeability, metabolism). | Solubility assays, cell permeability assays (e.g., Caco-2), metabolic stability assays. | frontiersin.org |
| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of the ligand-receptor complex over time. | Biophysical techniques like X-ray crystallography or NMR to confirm binding modes. | frontiersin.org |
Addressing Challenges in Synthesis and Biological Evaluation
Despite significant progress, the development of drugs based on the benzo[d]isoxazole core faces several challenges in both chemical synthesis and biological evaluation. Addressing these hurdles is a key focus of future research.
Synthetic challenges often relate to achieving high chemo- and regioselectivity, particularly when constructing complex, multi-substituted derivatives. researchgate.net The inherent reactivity of the isoxazole ring, specifically the susceptibility of the N-O bond to cleavage under certain reductive or catalytic conditions, can complicate synthetic routes and limit functionalization options. researchgate.net Overcoming these issues requires the development of more robust and selective synthetic methods, such as those employing protective groups or milder, highly specific catalytic systems. beilstein-journals.org
In the realm of biological evaluation, a primary challenge is overcoming microbial resistance. The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of agents with novel mechanisms of action. edu.krd Another significant hurdle is ensuring that a potent compound possesses a suitable pharmacokinetic profile for therapeutic use. Poor solubility, low bioavailability, or rapid metabolism can terminate the development of an otherwise promising candidate.
Integrated strategies are crucial for tackling these challenges. The emerging synthetic methodologies discussed previously offer solutions to issues of yield and selectivity. nih.gov Concurrently, the use of in silico ADMET prediction allows for the early identification and mitigation of potential pharmacokinetic problems, guiding the design of molecules with better drug-like properties before they are even synthesized. frontiersin.org This dual-pronged approach of refining synthesis while computationally pre-validating biological suitability is essential for the successful development of new therapeutics derived from this compound.
| Area | Challenge | Strategic Approach / Solution | Reference |
|---|---|---|---|
| Synthesis | Poor chemo- and regioselectivity in ring formation. | Development of highly selective catalysts (e.g., transition metals); optimization of reaction conditions. | researchgate.net |
| Synthesis | Instability of the N-O bond under certain reaction conditions. | Employing milder reaction conditions (e.g., microwave, ultrasound); use of protective group strategies. | nih.govresearchgate.net |
| Synthesis | Harsh conditions and low yields in multi-step syntheses. | Designing efficient one-pot reactions; utilizing green chemistry principles. | nih.govnih.gov |
| Biological Evaluation | Emergence of drug-resistant microbial strains. | Designing hybrid molecules with multiple pharmacophores; identifying novel biological targets. | edu.krd |
| Biological Evaluation | Poor pharmacokinetic properties (e.g., low solubility, poor absorption). | Integrating computational ADMET profiling early in the design phase; structural modification to enhance drug-likeness. | frontiersin.org |
Q & A
Basic: What are the optimal synthetic routes for 7-Nitrobenzo[d]isoxazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of this compound typically involves cycloaddition or nitration of pre-functionalized benzisoxazole precursors. Key strategies include:
- Nitro Group Introduction : Direct nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like ring oxidation .
- Cyclization Approaches : Utilizing [3+2] cycloaddition between nitrile oxides and alkynes, with catalytic bases (e.g., triethylamine) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the nitro-substituted product from diastereomers or byproducts .
Critical Factors : Reaction temperature, stoichiometry of nitrating agents, and solvent polarity significantly affect yield (reported 45–68%) and purity (>95% by HPLC) .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The aromatic proton adjacent to the nitro group shows deshielding (δ 8.2–8.5 ppm), while the isoxazole ring protons resonate at δ 6.5–7.2 ppm. Coupling patterns (e.g., doublets for adjacent protons) validate substitution positions .
- ¹³C NMR : The nitro-substituted carbon appears at δ 145–150 ppm, distinct from unsubstituted benzisoxazole carbons (δ 120–130 ppm) .
- IR Spectroscopy : Strong asymmetric stretching of the nitro group (1530–1550 cm⁻¹) and isoxazole ring C=N/C-O vibrations (1600–1650 cm⁻¹) confirm functional groups .
Advanced: What strategies resolve contradictions in bioactivity data for this compound derivatives across cancer cell lines?
Methodological Answer:
Contradictions often arise from variability in cell line genetics, assay conditions, or metabolite stability. Mitigation strategies include:
- Comparative SAR Studies : Test structurally analogous compounds (e.g., 6-Bromo-3-methylbenzo[c]isoxazole) to isolate nitro group contributions to cytotoxicity .
- Metabolic Profiling : Use LC-MS to identify degradation products or active metabolites in different media (e.g., HepG2 vs. MCF-7 lysates) .
- Dose-Response Redundancy : Replicate assays with staggered concentrations (0.1–100 µM) and longer incubation (48–72 hr) to account for delayed effects .
Advanced: How do computational methods predict this compound’s interaction mechanisms with biological targets?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. The nitro group’s electron-withdrawing effect lowers LUMO, enhancing electrophilic interactions .
- Molecular Docking : Simulate binding to targets (e.g., bromodomains) using AutoDock Vina. Key interactions include hydrogen bonding between nitro oxygen and Arg98/Asn141 residues .
- MD Simulations : Track stability of ligand-protein complexes over 100 ns to evaluate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
Basic: What are the key stability considerations for this compound under experimental conditions?
Methodological Answer:
- Photostability : Protect from UV light (use amber vials), as nitro groups undergo photodissociation to radical intermediates, degrading purity .
- Thermal Stability : Store at -20°C; decomposition occurs >80°C via ring-opening reactions (TGA-DSC monitoring recommended) .
- Solvent Compatibility : Avoid DMSO at high concentrations (>10%), which accelerates nitro group reduction to amine byproducts .
Advanced: How do substituent variations on the benzo[d]isoxazole core enhance target selectivity in enzyme inhibition?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy) : Increase π-π stacking with hydrophobic enzyme pockets (e.g., COX-2), improving IC₅₀ by 2–3-fold .
- Halogen Substituents (e.g., bromine) : Enhance van der Waals interactions with catalytic sites (e.g., HDACs), validated by X-ray crystallography .
- Positional Effects : Para-substituted nitro groups show higher affinity for oxidoreductases vs. ortho-substituted analogs, per QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
